6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS No.: 436087-33-1
Cat. No.: VC7889433
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436087-33-1 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | ZVMVLTNMTITPBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core consists of a quinoline scaffold, a bicyclic system fusing a benzene ring with a pyridone moiety. Key substituents include:
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Methyl groups at C6 and C8, enhancing hydrophobicity and steric effects .
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A ketone group at C2, contributing to hydrogen-bonding capabilities .
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A carboxylic acid at C3, enabling salt formation and participation in conjugation reactions .
The IUPAC name, 6,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid, reflects these substituents . Computational studies reveal a planar aromatic system with partial double-bond character in the pyridone ring, stabilizing the structure through resonance .
Spectroscopic Characterization
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NMR: -NMR spectra show characteristic signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .
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IR: Stretching vibrations at 1680–1700 cm (C=O), 2500–3300 cm (O-H), and 2900–3000 cm (C-H methyl) .
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Mass Spectrometry: A molecular ion peak at m/z 217.22 confirms the molecular weight .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and oxidation . A representative route includes:
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Knoevenagel Condensation: Ethyl acetoacetate reacts with 3,5-dimethylaniline to form an enamine intermediate.
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Cyclization: Acid-catalyzed cyclization yields the quinoline core .
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Oxidation and Hydrolysis: The ketone and carboxylic acid groups are introduced via oxidative cleavage and hydrolysis .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 80–90°C | Accelerates cyclization |
| Catalyst | (0.1 M) | Enhances reaction rate |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Challenges and Solutions
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Low Yield in Cyclization: Attributed to steric hindrance from methyl groups. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20% .
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Byproduct Formation: Oxidative byproducts are minimized by controlling exposure and using inert atmospheres.
Chemical and Physical Properties
Physicochemical Data
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Solubility: Slightly soluble in water (0.2 mg/mL), soluble in DMSO (15 mg/mL) and ethanol (8 mg/mL) .
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Thermal Stability: Decomposes above 250°C, releasing and methyl radicals .
Reactivity
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Carboxylic Acid Reactions: Forms esters, amides, and salts. Reacts with thionyl chloride to yield acyl chlorides .
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Ketone Participation: Undergoes nucleophilic addition at C2 with Grignard reagents .
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Electrophilic Substitution: Methyl groups direct electrophiles to C5 and C7 positions.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Escherichia coli (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) . The mechanism involves inhibition of DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): IC = 0.85 µM, suggesting anti-inflammatory potential .
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HIV-1 Protease: Moderate inhibition (IC = 12 µM) via interaction with catalytic aspartate residues .
Table 2: Comparative Bioactivity of Quinoline Derivatives
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 6,8-Dimethyl derivative | DNA Gyrase | 0.0017 |
| 6-Amino analogue | HIV-1 Protease | 12.0 |
| 6,7-Dimethoxy derivative | COX-2 | 0.85 |
Applications in Medicinal Chemistry
Antibacterial Drug Development
Derivatives of this compound have been optimized for enhanced gyrase inhibition. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline shows an IC of 0.0017 µM against E. coli gyrase, surpassing ciprofloxacin’s potency . Structural modifications at C3 (e.g., esterification) improve bioavailability .
Anti-Inflammatory Agents
The carboxylic acid group facilitates hydrogen bonding with COX-2’s active site, reducing prostaglandin synthesis . Hybrid molecules combining this scaffold with NSAIDs (e.g., ibuprofen) show synergistic effects .
Recent Advances and Future Directions
Structural Optimization
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C3 Modifications: Introduction of sulfonamide groups enhances water solubility by 40% without compromising activity .
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Hybrid Compounds: Conjugation with fluoroquinolones yields dual-action antibiotics with reduced resistance development .
Computational Insights
Molecular dynamics simulations predict strong binding to mutant gyrase enzymes, suggesting utility against drug-resistant strains . Fragment-based drug design (FBDD) using this scaffold has identified novel kinase inhibitors in preclinical trials .
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